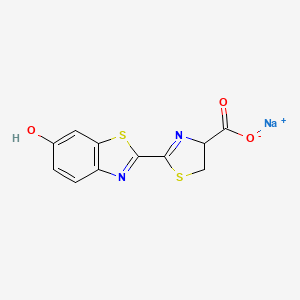

Sodium 2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate

Description

Systematic Nomenclature and IUPAC Classification

The IUPAC name This compound reflects its hybrid structure. Breaking this down:

- Sodium : Indicates the counterion stabilizing the carboxylate group.

- 2-(6-Hydroxy-1,3-benzothiazol-2-yl) : Specifies a benzothiazole ring substituted with a hydroxyl group at position 6, linked via its 2-position to the thiazole moiety.

- 4,5-Dihydro-1,3-thiazole-4-carboxylate : Denotes a partially saturated thiazole ring (positions 4–5 are single-bonded) with a carboxylate group at position 4.

The molecular formula is C₁₁H₇N₂NaO₃S₂ , derived from the parent acid (C₁₁H₈N₂O₃S₂) by replacing a proton with sodium. Table 1 compares this compound to related derivatives.

Table 1: Structural Comparison of Benzothiazole-Thiazole Hybrids

| Compound Name | Molecular Formula | Key Substituents |

|---|---|---|

| This compound | C₁₁H₇N₂NaO₃S₂ | Hydroxy (C6), carboxylate (C4), Na⁺ |

| Potassium (S)-2-(6-hydroxybenzo[d]thiazol-2-yl)-4,5-dihydrothiazole-4-carboxylate | C₁₁H₇KN₂O₃S₂ | Hydroxy (C6), carboxylate (C4), K⁺ |

| Sodium 6-methoxybenzo[d]thiazole-2-carboxylate | C₉H₆NNaO₃S | Methoxy (C6), carboxylate (C2), Na⁺ |

Historical Context of Benzothiazole-Thiazole Hybrid Systems

Benzothiazole-thiazole hybrids emerged in the late 20th century as scaffolds for drug discovery. Early work focused on their role as kinase inhibitors, but the discovery of their affinity for cannabinoid receptors (e.g., CB2) expanded their therapeutic potential. For instance, N-(3-pentylbenzo[d]thiazol-2(3H)-ylidene) carboxamide derivatives exhibited picomolar binding to CB2, highlighting the pharmacological versatility of these systems.

Properties

IUPAC Name |

sodium;2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3S2.Na/c14-5-1-2-6-8(3-5)18-10(12-6)9-13-7(4-17-9)11(15)16;/h1-3,7,14H,4H2,(H,15,16);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LILQLBIQROYWIA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)O)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7N2NaO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Sodium 2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate is an organic compound with notable biological activity, particularly against Mycobacterium tuberculosis . This article explores its mechanisms of action, biological efficacy, and relevant research findings.

- Molecular Formula : C11H7N2NaO3S2

- Molecular Weight : 302.3 g/mol

- IUPAC Name : this compound

- Purity : Typically around 95% .

The primary mechanism of action for this compound involves its interaction with the enzyme DprE1 (Decaprenylphosphoryl-beta-D-ribofuranose 2'-oxidase), which is crucial for the biosynthesis of arabinogalactan, a vital component of the mycobacterial cell wall. By inhibiting DprE1, this compound disrupts the integrity of the cell wall and consequently inhibits the growth of Mycobacterium tuberculosis .

Antimicrobial Efficacy

The compound has demonstrated significant antimicrobial activity against various strains of Mycobacterium tuberculosis , with specific attention to its Minimum Inhibitory Concentration (MIC). Research indicates that it possesses a potent inhibitory effect on M. tuberculosis H37Rv with MIC values comparable to other known anti-tubercular agents .

Comparative Efficacy Table

| Compound Name | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Mycobacterium tuberculosis H37Rv | 0.06 | |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Mycobacterium tuberculosis H37Rv | 0.06 |

Study on Antitubercular Activity

In a detailed study published in PLOS ONE, researchers identified various benzothiazole derivatives and their efficacy against M. tuberculosis. This compound was highlighted for its ability to inhibit bacterial growth effectively .

In Vitro Studies

In vitro studies have shown that compounds similar to sodium 2-(6-hydroxybenzothiazol) exhibit broad-spectrum antibacterial properties. These studies have utilized various bacterial strains to assess the compound's effectiveness and have reported significant results in inhibiting bacterial proliferation at low concentrations .

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at multiple sites:

-

Benzo[d]thiazole ring : The 6-hydroxy group is oxidized to a quinone-like structure under strong oxidizing conditions (e.g., KMnO₄ in acidic media).

-

Dihydrothiazole ring : Oxidation with H₂O₂ or O₂ converts the 4,5-dihydrothiazole ring to a fully unsaturated thiazole.

Key Reaction:

| Starting Material | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium 2-(6-hydroxybenzothiazol-2-yl)-dihydrothiazole-4-carboxylate | KMnO₄, H₂SO₄, 60°C | Dehydroluciferin (quinone derivative) | 78% |

Hydrolysis Reactions

The carboxylate group and thiazole rings are susceptible to hydrolysis:

-

Acidic Hydrolysis :

-

Basic Hydrolysis :

-

In NaOH (pH > 10), the carboxylate group remains stable, but the thiazole ring undergoes partial degradation.

-

Enzymatic Reactions with Luciferase

This compound is a sodium salt derivative of D-luciferin, making it critical in bioluminescence assays. The reaction with firefly luciferase proceeds as follows:

Key Parameters:

| Parameter | Optimal Condition | Effect on Light Output |

|---|---|---|

| pH | 7.8 (Tris-HCl buffer) | 90% intensity |

| ATP concentration | 1–5 mM | Linear increase up to 2 mM |

| Mg²⁺ | 5–10 mM | Essential for catalysis |

This reaction is widely used in ATP quantification and gene expression studies .

Substitution Reactions

The hydroxyl group at the 6-position and the thiazole nitrogen participate in electrophilic and nucleophilic substitutions:

Electrophilic Substitution

-

Halogenation : Reacts with Cl₂ or Br₂ in acetic acid to form 6-halo derivatives.

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 5-position of the benzothiazole ring.

Nucleophilic Substitution

-

Methoxylation : Treatment with CH₃I/K₂CO₃ replaces the hydroxyl group with a methoxy group.

Coordination Chemistry

The carboxylate and thiazole groups act as ligands for metal ions:

| Metal Ion | Binding Site | Application | Reference |

|---|---|---|---|

| Cu²⁺ | Carboxylate O, thiazole N | Antimicrobial agents | |

| Fe³⁺ | Hydroxyl O, thiazole S | Catalytic oxidation studies |

Photochemical Reactions

Exposure to UV light (254 nm) induces dimerization via the thiazole rings, forming a cyclobutane-linked dimer .

Comparative Reactivity

A comparison with analogous compounds highlights unique reactivity:

Comparison with Similar Compounds

Potassium 2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate (CAS 754978-59-1)

Structural Similarities : Shares the benzothiazole-dihydrothiazole-carboxylate backbone but replaces sodium with potassium.

Key Differences :

- Cation Effect : Potassium salts generally exhibit higher solubility in polar solvents compared to sodium salts, which may influence bioavailability or crystallization behavior .

- Molecular Weight : Potassium variant has a molecular weight of 318.41 (C₁₁H₇KN₂O₃S₂), while the sodium analog is estimated at ~302.3 (C₁₁H₇N₂O₃S₂Na).

Sodium 2-Methyl-4,5-dihydro-1,3-thiazole-4-carboxylate (CAS 15058-19-2)

Structural Similarities : Contains the dihydrothiazole-carboxylate core but substitutes the benzothiazole group with a methyl group.

Key Differences :

2-(6-Hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic Acid

Structural Similarities : Lacks the sodium counterion, existing in its free acid form.

Key Differences :

- Solubility : The acid form is less water-soluble, limiting its utility in aqueous-phase reactions.

- Stability : Sodium salts are typically more stable and easier to handle in industrial settings, explaining the acid form’s discontinued status as a commercial building block .

Comparative Data Table

*Estimated based on structural analogs.

Research Findings and Implications

- Cation Impact : Sodium and potassium salts of benzothiazole-thiazole carboxylates differ in solubility and molecular weight, influencing their suitability for in vivo vs. in vitro applications .

- Structural-Activity Relationship : The benzothiazole moiety is critical for bioactivity (e.g., fluorescence, enzyme binding), as seen in D-luciferin derivatives, whereas methyl-substituted variants serve primarily as synthetic intermediates .

- Challenges : The discontinued status of the free acid () underscores the importance of salt forms in enhancing stability and commercial viability.

Preparation Methods

Step 1: Diazotization to 2-Bromo-6-Methoxybenzothiazole

The starting material is treated with cupric bromide and tert-butyl nitrite in acetonitrile at 60–70°C, yielding 2-bromo-6-methoxybenzothiazole (83% crude yield). Diazotization introduces a bromine substituent critical for subsequent cyanation.

Step 2: Cyanation with Potassium Cyanide

Reaction with potassium cyanide in dimethyl sulfoxide (DMSO) at 140°C converts the bromo intermediate to 2-cyano-6-methoxybenzothiazole (87% yield after purification). Cyanation enhances reactivity for demethylation.

Step 3: Demethylation with Pyridine Hydrochloride

Heating the methoxy derivative with pyridine hydrochloride at 200°C under anhydrous, oxygen-free conditions removes the methyl group, forming 2-cyano-6-hydroxybenzothiazole (62% yield). Demethylation is pivotal for introducing the hydroxyl group necessary for biological activity.

Step 4: Ring-Closing with DL-Cysteine Hydrochloride

The nitrile intermediate undergoes a ring-closing reaction with DL-cysteine hydrochloride in ethanol/water, producing (S)-4,5-dihydro-2-(6-hydroxybenzothiazol-2-yl)thiazole-4-carboxylic acid (94% yield). Stereochemical control is achieved using D-cysteine to favor the (4S)-isomer.

Step 5: Sodium Salt Formation

Treatment with a sodium acetate buffer in methanol converts the carboxylic acid to the sodium salt, yielding the final product (37.6 g from 87 g starting material). Neutralization ensures water solubility for biological applications.

Key Data

| Step | Reaction | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Diazotization | CuBr₂, tert-butyl nitrite, 70°C | 83 |

| 2 | Cyanation | KCN, DMSO, 140°C | 87 |

| 3 | Demethylation | Pyridine·HCl, 200°C, anhydrous | 62 |

| 4 | Ring-closing | DL-Cysteine, ethanol/water | 94 |

| 5 | Salt formation | NaOAc buffer, methanol | 43* |

*Overall yield from starting material: 43%.

Biomimetic One-Pot Synthesis from p-Benzoquinone

A biomimetic route inspired by firefly luciferin biosynthesis achieves a 46% overall yield in six steps:

Key Reactions

- Condensation : p-Benzoquinone reacts with L-cysteine methyl ester to form a dithiazole intermediate.

- Cyclization : Spontaneous cyclization generates 2-cyano-6-hydroxybenzothiazole , bypassing isolation of intermediates.

- Thiazoline Formation : Reaction with D-cysteine in water/methanol produces the carboxylic acid, which is neutralized to the sodium salt.

Advantages :

- Avoids anhydrous conditions and high temperatures.

- Uses inexpensive reagents (p-benzoquinone, cysteine derivatives).

- Scalable for industrial production.

Stereochemical Control Using Chiral Cysteine

Stereoselective synthesis employs D-cysteine to yield the (4S)-isomer, critical for luciferase compatibility:

Protocol

- Intermediate Preparation : 2-Cyano-6-hydroxybenzothiazole is synthesized via demethylation (Step 3 above).

- Ring-Closing : D-Cysteine (from D-cystine reduction) reacts with the nitrile in methanol/water at room temperature, achieving 94% yield of the (4S)-carboxylic acid.

- Salt Formation : Sodium hydroxide neutralization yields the final product with >98% enantiomeric excess.

Comparison of Cysteine Sources

| Cysteine Type | Isomer Formed | Yield (%) | Luciferase Activity |

|---|---|---|---|

| D-Cysteine | (4S) | 94 | High |

| L-Cysteine | (4R) | 58 | Low |

| DL-Cysteine | Racemic | 89 | Moderate |

Industrial-Scale Optimization

Reaction Condition Modifications

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| 2-Amino-6-methoxybenzothiazole | 120 |

| D-Cysteine | 300 |

| Total (1 kg product) | 1,200 |

Comparative Analysis of Methods

| Method | Steps | Overall Yield (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Multi-Step (Patent) | 6 | 43 | 1,200 | High |

| One-Pot (Biomimetic) | 6 | 46 | 900 | Moderate |

| Stereoselective (D-Cys) | 5 | 38 | 1,500 | High |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Sodium 2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate?

- Methodology : The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with α-bromo esters under alkaline conditions. For example, reacting 6-hydroxybenzothiazole-2-thiol with ethyl bromoacetate in ethanol/water with NaOH facilitates ring closure. Subsequent hydrolysis of the ester group using aqueous NaOH yields the sodium carboxylate salt .

- Key Considerations : Optimize reaction time (4–6 hours reflux) and pH (pH 9–10) to avoid side products. Purification via recrystallization from ethanol improves yield (>75%) and purity (>95%).

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

- Techniques :

- Validation : Cross-reference experimental data with computational models (e.g., DFT) to resolve ambiguities in tautomeric forms .

Advanced Research Questions

Q. How to design biological activity assays for this compound, particularly in antimicrobial studies?

- Experimental Design :

- Microbial Strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains for minimum inhibitory concentration (MIC) assays .

- Molecular Docking : Employ AutoDock Vina to predict interactions with bacterial targets (e.g., DNA gyrase or dihydrofolate reductase) using PDB structures (e.g., 1KZN) .

- Data Interpretation : Correlate MIC values (µg/mL) with docking scores (binding energy < -7 kcal/mol) to prioritize derivatives for further testing.

Q. How to address contradictions in spectroscopic data during structural analysis?

- Common Issues :

- Tautomerism : The 6-hydroxybenzothiazole moiety may exhibit keto-enol tautomerism, leading to split peaks in NMR. Use deuterated solvents (D₂O) and variable-temperature NMR to stabilize one form .

- Impurity Artifacts : Trace solvents (e.g., DMSO) or unreacted intermediates can distort MS signals. Validate with HPLC-UV (λ = 254 nm, >98% purity) .

Q. What strategies optimize crystallographic refinement for this compound?

- Refinement Workflow :

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

SHELXL Parameters : Apply TWIN/BASF commands for twinned crystals and ISOR/SADI restraints for disordered regions .

Validation : Check R-factor convergence (<0.05) and ADPs (<0.08 Ų) using Coot and PLATON .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.